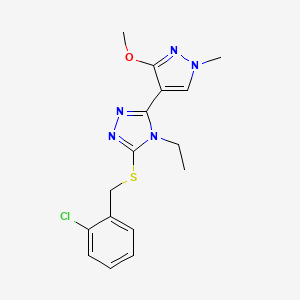

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Beschreibung

The compound 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole features a 1,2,4-triazole core substituted at three positions:

- Position 3: A 2-chlorobenzylthio (-S-CH₂-C₆H₄-Cl) group, introducing steric bulk and electron-withdrawing effects.

- Position 4: An ethyl group (-C₂H₅), enhancing lipophilicity.

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBUDCVSWCWDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps:

Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Attachment of the Pyrazolyl Group: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone or β-keto ester, followed by methylation and methoxylation steps.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Thioethers: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities. The compound has been associated with:

- Anticancer Activity : Compounds containing the triazole moiety have shown promising anticancer effects. Studies have demonstrated that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines and exhibit antiangiogenic properties .

- Anti-inflammatory Effects : The presence of the triazole ring has been linked to anti-inflammatory activities. For instance, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

- Antimicrobial Activity : The compound may also possess antimicrobial properties against bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several studies highlight the potential applications of triazole derivatives similar to 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole:

- Anticancer Research :

- Anti-inflammatory Studies :

- Antimicrobial Testing :

Wirkmechanismus

The biological activity of 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The chlorobenzylthio group may enhance binding affinity to certain proteins, while the pyrazolyl group could interact with nucleic acids or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Triazole Derivatives with Thioether Linkages

Compound 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 144294-73-5):

- Substituents: A thiazole ring at position 5 and a methyl group at position 3.

- Key Difference: The thiol (-SH) group at position 3 increases reactivity (e.g., disulfide formation) compared to the target compound’s stable thioether linkage.

- Application: Used in drug discovery for its sulfur-mediated interactions .

- 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 28814-40-6): Substituents: Ethoxy and methoxyethyl groups enhance solubility but reduce lipophilicity.

Pyrazole-Containing Analogs

- (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: Substituents: A thiazolidinone core with a fluorinated pyrazole. Key Difference: The thiazolidinone core introduces a ketone group, increasing polarity compared to the triazole core of the target compound. Application: Explored for antimicrobial activity due to fluorine’s electronegativity .

- 3-(3-Pyridyl)-5-(4-chlorophenyl)-4-(N-4-chloro-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole (CAS 1384203-45-5): Substituents: Pyridyl and benzothiazol-amino groups.

Physicochemical Properties

Biologische Aktivität

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazoles. Its unique structural features suggest potential applications in medicinal chemistry, particularly for developing new pharmaceuticals. This compound has been studied for various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features:

- A triazole ring , which is known for its diverse biological activities.

- A methoxy-substituted pyrazole , which enhances its pharmacological profile.

- A chlorobenzyl thio group , which may influence its interaction with biological targets.

Antimicrobial Activity

Compounds containing 1,2,4-triazole and pyrazole moieties have demonstrated significant antimicrobial effects. The presence of the chlorobenzyl thio group in this compound may enhance its ability to inhibit microbial growth. For instance, derivatives of similar structures have shown potent activity against various bacterial strains and fungi.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-(thiophen-2-ylmethyl)-4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole | Thiophenyl group instead of chlorobenzyl | Antimicrobial |

| 5-(pyridinyl)-1,2,4-triazole derivatives | Pyridine substitution | Anticancer |

| 5-(benzothiazolyl)-triazoles | Benzothiazole group | Antiviral |

The structural modifications in these compounds indicate how slight changes can lead to different biological activities. The unique combination in 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole may confer distinct pharmacological properties compared to these similar compounds .

Anticancer Properties

Research has indicated that derivatives of triazoles can inhibit various cancer cell lines. The pyrazole moiety is critical for cytotoxic activity. For example, studies have shown that certain pyrazoline derivatives exhibit strong activity against cancer cell lines such as HCT116 and HePG2 with IC50 values significantly lower than standard treatments like doxorubicin .

The mechanism of action for 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole may involve:

- Inhibition of specific enzymes associated with disease progression.

- Interaction with cellular pathways that regulate apoptosis and proliferation.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of triazole derivatives including this compound against several cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity. For instance:

- Compound X showed an IC50 of 5.55 μM against HCT116 cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives. The study found that compounds with chlorobenzyl thio groups had enhanced activity against resistant bacterial strains.

Q & A

Basic: What are the optimal synthetic routes for preparing this triazole derivative, and how can reaction efficiency be monitored?

Methodological Answer:

The compound can be synthesized via heterocyclic condensation and thioether formation. A validated approach involves:

- Step 1 : Reacting a substituted pyrazole precursor (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde) with thiourea derivatives under basic conditions to form the triazole core .

- Step 2 : Introducing the 2-chlorobenzylthio group via nucleophilic substitution using 2-chlorobenzyl chloride in PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

- Monitoring : Reaction progress is tracked via TLC (hexane:ethyl acetate, 7:3), and purity is confirmed by recrystallization in aqueous acetic acid .

- Characterization : IR (C=S stretch at ~1250 cm⁻¹), ¹H NMR (singlet for triazole protons at δ 8.2–8.5 ppm), and elemental analysis .

Advanced: How can researchers design experiments to investigate substituent effects on bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Pyrazole Modifications : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF₃) to assess impacts on lipophilicity and receptor binding .

- Thioether Linkage : Substitute 2-chlorobenzyl with fluorobenzyl (e.g., 4-F) to evaluate halogen interactions in hydrophobic pockets .

- Triazole Core : Compare 4-ethyl with bulkier alkyl chains (e.g., isopropyl) to probe steric effects .

- Assay Design : Use standardized antimicrobial (e.g., Staphylococcus aureus MIC assays) and cytotoxicity (MTT on HEK-293 cells) protocols, ensuring pH and solvent controls to minimize data variability .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structural integrity?

Methodological Answer:

- IR Spectroscopy : Confirm thioether (C-S-C, ~700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorobenzyl), pyrazole methyl (δ 3.2–3.5 ppm), and triazole quaternary carbons (δ 150–155 ppm) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile:water, 60:40; flow rate 1 mL/min) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) .

- Stability Studies : Use LC-MS to detect degradation products (e.g., sulfoxide formation under oxidative conditions) .

- Solvent Controls : Ensure DMSO concentration ≤1% to avoid cellular toxicity artifacts .

- Meta-Analysis : Compare data across studies using shared benchmarks (e.g., IC₅₀ against reference drugs like ciprofloxacin) .

Advanced: What strategies optimize the synthesis of triazole-pyrazole hybrids for enhanced pharmacokinetics?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 18 hours under reflux) while maintaining yields >75% .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to introduce bioorthogonal functional groups (e.g., fluorophores for imaging) .

- Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl) at the 4-ethyl position to improve oral bioavailability .

- LogP Optimization : Balance lipophilicity (target LogP 2–4) via substituent tuning to enhance blood-brain barrier penetration .

Basic: What are the critical steps in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Catalyst Optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable heterogeneous alternatives (e.g., Bleaching Earth Clay) to reduce waste .

- Solvent Selection : Use PEG-400 for its low volatility and ease of separation via aqueous workup .

- Process Monitoring : Implement in-line FTIR for real-time tracking of intermediate formation .

- Purification : Employ flash chromatography (silica gel, gradient elution) over recrystallization for higher throughput .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 isoforms) and predict binding affinities .

- QSAR Models : Train regression models on datasets (n > 50) correlating substituent electronegativity with antimicrobial IC₅₀ .

- MD Simulations : Simulate 100-ns trajectories to assess triazole ring flexibility in binding pockets .

- ADMET Prediction : Employ SwissADME to filter candidates with favorable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.